- Furfural Hydrogenation to Furfuryl Alcohol over Bimetallic Ni-Cu Sol-Gel Catalyst: A Model Reaction for Conversion of Oxygenates in Pyrolysis Liquids, Topics in Catalysis, 2016, 59(15-16), 1413-1423

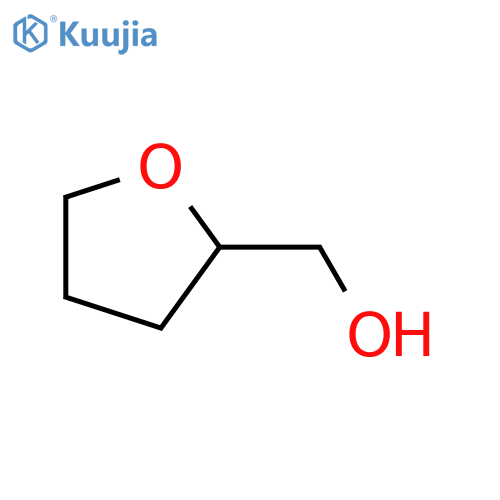

Cas no 97-99-4 (Tetrahydrofurfuryl alcohol)

Tetrahydrofurfuryl alcohol 化学的及び物理的性質

名前と識別子

-

- (Tetrahydrofuran-2-yl)methanol

- Tetrahydro furfuryl alcohol

- (±)-Tetrahydrofurfuryl alcohol

- 2-Furanmethanol,tetrahydro-

- Oxolan-2-ylmethanol

- Tetrahydro-2-furancarbinol

- Tetrahydro-2-furanMethanol

- NSC 15434

- THFA

- Tetrahydrofurfuryl alcohol

- Oxolan-2-yl methanol

- 2-Furanmethanol, tetrahydro-

- Tetrahydro-2-furanylmethanol

- QO Thfa

- Tetrahydrofuryl carbinol

- Tetrahydro-2-furfuryl alcohol

- Furfuryl alcohol, tetrahydro-

- Tetrahydro-2-furylmethanol

- Tetrahydrofurylalkohol

- 2-(Hydroxymethyl)tetrahydrofuran

- tetrahydrofuran-2-ylmethanol

- Tetrahydrofurylmethanol

- Tetrahydrofurfurylalkohol

- Oxolan-2-methanol

- Tetrahydrofury

- Furfuryl alcohol, tetrahydro- (8CI)

- Tetrahydro-2-furanmethanol (ACI)

- (Oxolan-2-yl)methanol

- Rac-(Tetrahydrofuran-2-yl)methanol

- Tetrahydrofurfurol

- Tetrahydrofuryl alcohol

-

- MDL: MFCD00005372

- インチ: 1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2

- InChIKey: BSYVTEYKTMYBMK-UHFFFAOYSA-N

- ほほえんだ: OCC1CCCO1

- BRN: 102723

計算された属性

- せいみつぶんしりょう: 102.06800

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 54

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 29.5

じっけんとくせい

- 色と性状: 無色透明液体で、匂いが少し心地よく、空気と接触すると徐々に深まり、吸湿性がある。

- 密度みつど: 1.054 g/mL at 25 °C(lit.)

- ゆうかいてん: −80 °C (lit.)

- ふってん: 178 °C(lit.)

- フラッシュポイント: 華氏温度:167°f< br / >摂氏度:75°C< br / >

- 屈折率: n20/D 1.452(lit.)

- ようかいど: acetone: miscible(lit.)

- すいようせい: 解体

- PSA: 29.46000

- LogP: 0.15770

- マーカー: 9213

- ようかいせい: 水、アルコール、エーテル、アセトン、クロロホルム、ベンゼンなどの溶媒と混和することができる。ロジン、油、シェラック、クマリン樹脂、酢酸セルロース、エチルセルロース、ベンジルセルロース、ニトロセルロース、アルキド樹脂、フルフリルアルコールポリマー、ポリ酢酸ビニル、ポリスチレン、塩素化ゴムなどを溶解することができる。

- じょうきあつ: 2.3 mmHg ( 39 °C)

- かんど: Hygroscopic

- FEMA: 3056

Tetrahydrofurfuryl alcohol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NA 1993 / PGIII

- WGKドイツ:2

- 危険カテゴリコード: 61-36-62

- セキュリティの説明: S39

- RTECS番号:LU2450000

-

危険物標識:

- TSCA:Yes

- 包装等級:I; II; III

- リスク用語:R36

- 爆発限界値(explosive limit):1.5-9.7%(V)

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

Tetrahydrofurfuryl alcohol 税関データ

- 税関コード:29321300

- 税関データ:

中国税関コード:

2932130000概要:

HS:2932130000。フルフリルアルコールとテトラヒドロフルフリルアルコール。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最低関税:6.0%。一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2932130000。(テトラヒドロフラン−2−イル)メタノール。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇:6.0%。一般関税:20.0%

Tetrahydrofurfuryl alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19349-100.0g |

(oxolan-2-yl)methanol |

97-99-4 | 97% | 100g |

$61.0 | 2023-05-03 | |

| TRC | T795653-50ml |

Tetrahydrofurfuryl Alcohol |

97-99-4 | 50ml |

$ 109.00 | 2023-09-05 | ||

| abcr | AB112062-500 ml |

Tetrahydrofurfuryl alcohol, 98%; . |

97-99-4 | 98% | 500 ml |

€59.10 | 2024-04-15 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012718-100ml |

Tetrahydrofurfuryl alcohol |

97-99-4 | >98.0%(GC) | 100ml |

¥36 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T635A-500g |

Tetrahydrofurfuryl alcohol |

97-99-4 | 99% | 500g |

¥103.0 | 2022-06-10 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB14225-500g |

Tetrahydrofurfuryl alcohol |

97-99-4 | 97% | 500g |

¥89 | 2023-09-15 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 49757-1ML |

97-99-4 | 1ML |

¥954.78 | 2023-01-15 | |||

| Life Chemicals | F0001-0790-5g |

oxolan-2-ylmethanol |

97-99-4 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| Ambeed | A103169-25g |

(Tetrahydrofuran-2-yl)methanol |

97-99-4 | 98% | 25g |

$5.00 | 2022-05-16 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD153473-100g |

(Tetrahydrofuran-2-yl)methanol |

97-99-4 | 98% | 100g |

¥21.0 | 2024-04-17 |

Tetrahydrofurfuryl alcohol 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

- Preparation of tetrahydrofurfuryl alcohol, China, , ,

ごうせいかいろ 3

- Primary Anion-π Catalysis and Autocatalysis, Journal of the American Chemical Society, 2018, 140(51), 17867-17871

ごうせいかいろ 4

- Method for preparing tetrahydrofurfuryl alcohol, China, , ,

ごうせいかいろ 5

- Selective hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol over Ni/γ-Al2O3 catalysts, Research on Chemical Intermediates, 2017, 43(2), 1179-1195

ごうせいかいろ 6

- Highly selective low-temperature hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol catalysed by hectorite-supported ruthenium nanoparticles, Catalysis Communications, 2011, 12(15), 1428-1431

ごうせいかいろ 7

- Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY nickel, Catalysis Science & Technology, 2017, 7(18), 4129-4135

ごうせいかいろ 8

- A novel preparation method of Ni-Sn alloy catalysts supported on aluminum hydroxide: application to chemoselective hydrogenation of unsaturated carbonyl compounds, Chemistry Letters, 2012, 41(8), 769-771

ごうせいかいろ 9

- Method for catalytic hydrogenation and upgrading of biomass platform compound in Pickering emulsion system, China, , ,

ごうせいかいろ 10

- Tailoring the Product Distribution with Batch and Continuous Process Options in Catalytic Hydrogenation of Furfural, Organic Process Research & Development, 2014, 18(11), 1434-1442

ごうせいかいろ 11

- Hydrogenation of Biomass-Derived Furfural to Tetrahydrofurfuryl Alcohol over Hydroxyapatite-Supported Pd Catalyst under Mild Conditions, Industrial & Engineering Chemistry Research, 2017, 56(31), 8843-8849

ごうせいかいろ 12

- A Supported Ni Catalyst Produced from Ni-Al Hydrotalcite-Like Precursor for Reduction of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol by NaBH4 in Water, ChemistrySelect, 2021, 6(4), 551-556

ごうせいかいろ 13

- Solvent-mediated selectivity control of furfural hydrogenation over a N-doped carbon-nanotube-supported Co/CoOx catalyst, Applied Catalysis, 2022, (2022),

ごうせいかいろ 14

- Synthesis of 1,5-Pentanediol by Hydrogenolysis of Furfuryl Alcohol over Ni-Y2O3 Composite Catalyst, ChemCatChem, 2017, 9(14), 2869-2874

ごうせいかいろ 15

- Process for the preparation of tetrahydrofurfuryl alcohol using Pd-loaded apatite as hydrogenation catalyst, China, , ,

ごうせいかいろ 16

- Single step process for conversion of furfural to tetrahydrofuran using carbon-supported palladium catalyst, World Intellectual Property Organization, , ,

ごうせいかいろ 17

- Hydrogenation of Biomass-derived Furfural Over Highly Dispersed-Aluminium Hydroxide Supported Ni-Sn(3.0) Alloy Catalysts, Procedia Chemistry, 2015, 16, 531-539

ごうせいかいろ 18

- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone-catalyzed aerobic oxidation reactions via multistep electron transfers with iron(II) phthalocyanine as an electron-transfer mediator, RSC Advances, 2016, 6(57), 51908-51913

ごうせいかいろ 19

- Aqueous phase hydrogenation of furfural to tetrahydrofurfuryl alcohol over Pd/UiO-66, Catalysis Communications, 2021, 148,

ごうせいかいろ 20

- Polyether Natural Product Inspired Cascade Cyclizations: Autocatalysis on π-Acidic Aromatic Surfaces, Angewandte Chemie, 2020, 59(35), 15093-15097

ごうせいかいろ 21

- Anionic Amphiphilic Cyclodextrins Bearing Oleic Grafts for the Stabilization of Ruthenium Nanoparticles Efficient in Aqueous Catalytic Hydrogenation, ChemCatChem, 2020, 12(4), 1013-1018

Tetrahydrofurfuryl alcohol Raw materials

Tetrahydrofurfuryl alcohol Preparation Products

Tetrahydrofurfuryl alcohol サプライヤー

Tetrahydrofurfuryl alcohol 関連文献

-

Jaewon Byun,Jeehoon Han Green Chem. 2017 19 5214

-

R. Mariscal,P. Maireles-Torres,M. Ojeda,I. Sádaba,M. López Granados Energy Environ. Sci. 2016 9 1144

-

Babasaheb M. Matsagar,Chang-Yen Hsu,Season S. Chen,Tansir Ahamad,Saad M. Alshehri,Daniel C. W. Tsang,Kevin C.-W. Wu Sustainable Energy Fuels 2020 4 293

-

Lisa Moni,Luca Banfi,Daniele Cartagenova,Andrea Cavalli,Chiara Lambruschini,Elisa Martino,Romano V. A. Orru,Eelco Ruijter,Jordy M. Saya,Jacopo Sgrignani,Renata Riva Org. Chem. Front. 2020 7 380

-

Laurent Bonnac,Sarah E. Lee,Guy T. Giuffredi,Lucy M. Elphick,Alexandra A. Anderson,Emma S. Child,David J. Mann,Véronique Gouverneur Org. Biomol. Chem. 2010 8 1445

-

Daolai Sun,Satoshi Sato,Wataru Ueda,Ana Primo,Hermenegildo Garcia,Avelino Corma Green Chem. 2016 18 2579

-

Fan Xie,Sethupathy Mahendiran,Nathan A. Seifert,Yunjie Xu Phys. Chem. Chem. Phys. 2021 23 3820

-

Shan Jin,Yongjun Hu,Pengchao Wang,Huaqi Zhan,Qiao Lu,Fuyi Liu,Liusi Sheng Phys. Chem. Chem. Phys. 2018 20 7351

-

Yanliang Yang,Jiping Ma,Xiuquan Jia,Zhongtian Du,Ying Duan,Jie Xu RSC Adv. 2016 6 51221

-

Frank F. J. de Kleijne,Sam J. Moons,Paul B. White,Thomas J. Boltje Org. Biomol. Chem. 2020 18 1165

Tetrahydrofurfuryl alcoholに関する追加情報

Comprehensive Guide to Tetrahydrofurfuryl Alcohol (CAS No. 97-99-4): Properties, Applications, and Industry Trends

Tetrahydrofurfuryl alcohol (THFA, CAS 97-99-4) is a versatile organic compound with a wide range of industrial and commercial applications. This colorless, water-miscible liquid is derived from renewable resources, making it an increasingly popular choice in sustainable chemistry. Its unique chemical structure, combining a furan ring with a hydroxyl group, grants it exceptional solvent properties and reactivity.

In recent years, the demand for THFA has surged due to growing interest in green solvents and bio-based chemicals. Environmental concerns and stricter regulations have driven manufacturers to seek alternatives to traditional petroleum-derived solvents, positioning tetrahydrofurfuryl alcohol as an attractive option. Its low toxicity and biodegradability make it particularly valuable in formulations where environmental impact is a key consideration.

The chemical properties of CAS 97-99-4 contribute to its diverse applications. With a boiling point of 178°C and excellent solvating power for resins, dyes, and cellulose derivatives, it serves as an effective component in coating formulations, ink systems, and adhesive products. The compound's ability to dissolve both polar and non-polar substances makes it particularly useful in specialty cleaning applications where conventional solvents fail.

One of the most significant emerging applications for tetrahydrofurfuryl alcohol is in the electronics industry. As device miniaturization continues, there's growing need for precision cleaning agents that can remove fluxes and residues without damaging delicate components. THFA's balanced properties make it ideal for this purpose, leading to increased adoption in electronic manufacturing processes.

The pharmaceutical sector also utilizes THFA as a reaction medium and excipient. Its ability to enhance drug solubility while maintaining low toxicity profiles has made it valuable in drug formulation. Recent research explores its potential as a penetration enhancer in topical drug delivery systems, addressing common challenges in transdermal medication absorption.

In the agricultural chemicals market, formulators are increasingly incorporating CAS 97-99-4 into pesticide and herbicide products. Its effectiveness as a carrier solvent for active ingredients, combined with favorable environmental characteristics, aligns well with the industry's shift toward more sustainable crop protection solutions.

The production of tetrahydrofurfuryl alcohol typically involves the hydrogenation of furfuryl alcohol, with modern processes emphasizing energy efficiency and reduced waste generation. Manufacturers are investing in catalytic process optimization to improve yields and minimize byproducts, responding to market demands for cost-effective and environmentally responsible production methods.

Quality control for THFA focuses on parameters such as purity, water content, and color index. Advanced analytical techniques including gas chromatography and spectroscopic methods ensure consistent product quality across batches. These rigorous standards are particularly important for applications in sensitive industries like pharmaceuticals and electronics.

Storage and handling recommendations for 97-99-4 emphasize proper container selection (typically stainless steel or lined steel) and protection from extreme temperatures. While the compound exhibits good stability under normal conditions, appropriate ventilation and standard chemical handling precautions should always be observed in industrial settings.

The global market for tetrahydrofurfuryl alcohol is projected to grow steadily, driven by expanding applications and the compound's alignment with circular economy principles. Regional production capacity expansions, particularly in Asia, are responding to increased demand from various industrial sectors seeking sustainable chemical alternatives.

Innovation in THFA applications continues to emerge, with recent patent activity revealing novel uses in battery electrolytes and energy storage systems. Researchers are investigating its potential as a component in next-generation lithium-ion batteries, capitalizing on its electrochemical stability and solvating properties.

For formulators considering tetrahydrofurfuryl alcohol alternatives, comparative studies highlight its advantages over conventional solvents in terms of worker safety and environmental impact. While initial costs may be higher than some petroleum-derived options, lifecycle assessments often demonstrate superior overall value when considering disposal costs and regulatory compliance factors.

Technical support for CAS 97-99-4 typically includes comprehensive application guidance, compatibility testing services, and regulatory documentation. Leading suppliers provide detailed material safety data sheets and technical bulletins to assist customers in implementing THFA effectively in their specific applications.

As regulatory frameworks worldwide continue to evolve, tetrahydrofurfuryl alcohol is well-positioned to benefit from its favorable toxicological profile. The compound's inclusion in various green chemistry initiatives and approved substance lists enhances its marketability across multiple regions and industries.

Future developments in THFA technology may focus on production process innovations to further reduce environmental impact and cost. Biotechnology approaches using fermentation routes are being explored as potential alternatives to conventional chemical synthesis, potentially opening new avenues for bio-based production at commercial scales.

97-99-4 (Tetrahydrofurfuryl alcohol) 関連製品

- 5306-85-4(Isosorbide dimethyl ether)

- 41107-82-8(2,5-Anhydro-D-mannitol)

- 17455-23-1(Dicyclohexano-24-crown-8)

- 100-72-1(Tetrahydropyran-2-methanol)

- 62435-71-6(Ethyl tetrahydrofurfuryl ether)

- 652-67-5(Isosorbide)

- 16069-36-6(Icosahydrodibenzob,k1,4,7,10,13,16hexaoxacyclooctadecine)

- 935-79-5((3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione)

- 27826-73-9(2,5-Anhydro-D-glucitol)

- 110-15-6(butanedioic acid)